N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-20(2,3)18-24-23-16-9-10-17(25-28(16)18)27-11-13(12-27)26(4)19-21-14-7-5-6-8-15(14)22-19/h5-10,13H,11-12H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZJYDZUFJQORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and nitriles, with the reaction often facilitated by catalysts such as palladium or copper salts.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.
Final Coupling: The final step involves coupling the azetidine-triazolopyridazine intermediate with N-methyl-1H-benzo[d]imidazol-2-amine. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to fully saturated compounds.
Scientific Research Applications
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.
Pharmaceutical Development: Explored as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Chemical Biology: Utilized in chemical biology to probe biological pathways and identify new drug targets.
Mechanism of Action
The mechanism of action of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine: is compared with other triazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activity and chemical reactivity. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features several key structural components:
- Triazole and Pyridazine Rings : These heterocycles are known to interact with various biological targets.
- Azetidine Moiety : This four-membered ring can influence the compound's pharmacokinetics.
- Benzo[d]imidazole : This structure is often associated with significant biological activity, particularly in medicinal chemistry.
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could interact with G-protein coupled receptors (GPCRs), affecting various physiological processes.
- Nucleic Acid Interaction : Potentially interferes with DNA/RNA synthesis, impacting cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole and pyridazine structures demonstrate activity against various strains of bacteria and fungi.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Bacterial | 5.0 |
| Compound B | Fungal | 3.5 |
| This compound | TBD | TBD |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has been explored through various in vitro studies. For example:
- In a study examining the effects on cancer cell lines, it was found that certain derivatives led to apoptosis in tumor cells at concentrations ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |
Case Studies
Case Study 1: Antitubercular Activity
A series of compounds structurally related to the target compound were evaluated for their antitubercular properties against Mycobacterium tuberculosis. The most active derivative showed an IC50 of 2.18 µM, suggesting a promising lead for further development in tuberculosis treatment .
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays using HEK293 cells, several derivatives exhibited low toxicity profiles with IC50 values above 50 µM, indicating a favorable therapeutic window .
Q & A
Q. What are the common synthetic strategies for preparing this compound, and what methodological challenges arise during its synthesis?
The synthesis typically involves multi-step reactions, including:
- Cyclization reactions to form the triazolo[4,3-b]pyridazine core.
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the azetidine and benzimidazole moieties.
- Use of palladium catalysts for C–N bond formation and cesium carbonate as a base . Challenges include controlling regioselectivity during heterocycle formation and optimizing reaction conditions (e.g., solvent choice, temperature) to avoid side products. Purification often requires chromatography or recrystallization .
Q. How is the structural integrity of this compound validated in academic research?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm connectivity of the triazolo-pyridazine, azetidine, and benzimidazole groups.
- Mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities . For example, tert-butyl groups exhibit distinct ¹H NMR peaks at ~1.3 ppm due to their nine equivalent protons .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening often involves:
- Kinase inhibition assays (e.g., ADP-Glo™) to assess activity against targets like EGFR or BRAF.
- Cytotoxicity studies (MTT assay) in cancer cell lines to determine IC₅₀ values.
- Solubility and permeability tests (e.g., PAMPA) to gauge bioavailability . Contradictions in activity data may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
Advanced optimization strategies include:
- Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .
- Design of Experiments (DoE) to statistically model the impact of variables (e.g., temperature, catalyst loading).
- Flow chemistry for precise control of reaction parameters in multi-step sequences . For example, substituting DMF with acetonitrile may reduce byproduct formation in coupling steps .
Q. How should researchers address contradictory data in biological activity across studies?
Contradictions may stem from:
- Variations in assay protocols (e.g., cell line selection, incubation time).
- Metabolic instability of the compound in certain media (e.g., cytochrome P450 interactions). Mitigation involves:
- Standardizing assay conditions (e.g., using identical cell passage numbers).
- Metabolite profiling (LC-MS/MS) to identify degradation products .
- Comparative studies with structural analogs to isolate activity-contributing motifs .
Q. What computational methods are employed to predict target engagement and selectivity?
Advanced approaches include:
- Molecular docking (AutoDock Vina) to simulate binding to kinase ATP-binding pockets.
- Molecular dynamics simulations (GROMACS) to assess binding stability over time.
- Free-energy perturbation (FEP) calculations to predict selectivity against off-target kinases . For example, the tert-butyl group’s hydrophobicity may enhance binding to hydrophobic kinase pockets .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Stability studies involve:
- Forced degradation experiments (acid/base hydrolysis, oxidative stress) to identify labile functional groups.
- Plasma stability assays to measure half-life in human or animal plasma.
- LC-MS stability-indicating methods to quantify degradation products . The azetidine ring’s strain may render it susceptible to hydrolysis under acidic conditions, requiring formulation adjustments .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies typically:
- Systematically modify substituents (e.g., replacing tert-butyl with cyclopropyl) and test activity.
- Use pharmacophore modeling to identify critical hydrogen bond donors/acceptors.
- Analyze bioisosteric replacements (e.g., benzimidazole vs. indole) to balance potency and solubility . For instance, the tert-butyl group’s steric bulk may improve target affinity but reduce solubility, necessitating trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
